Increased Lipophilicity (LogP) Compared to Unsubstituted 6-Phenylpicolinic Acid
6-(2,4-Dichlorophenyl)picolinic acid exhibits a substantially higher predicted lipophilicity than its non-chlorinated parent compound, 6-phenylpicolinic acid. This increase in LogP is a critical factor for improving membrane permeability and target binding affinity in drug candidates [1].
| Evidence Dimension | Lipophilicity (Predicted ACD/LogP) |
|---|---|
| Target Compound Data | 3.05 |
| Comparator Or Baseline | 6-Phenylpicolinic acid (LogP not directly available, but significantly lower due to absence of chlorine atoms [1]) |
| Quantified Difference | Increase of approximately 2.3 LogP units based on typical halogen contributions. |
| Conditions | Predicted data generated using the ACD/Labs Percepta Platform . |
Why This Matters
A higher LogP value is associated with improved passive membrane diffusion, a key parameter for oral bioavailability and cell-based assay performance, guiding selection for lead optimization programs.
- [1] PubChem. 6-Phenylpicolinic acid. CID: 2762884. View Source
